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Compound of Interest

Compound Name: N,1-Dimethyl-1H-imidazol-2-amine

CAS No.: 1083224-07-0

Cat. No.: B1420164

Get Quote

Introduction
N,1-Dimethyl-1H-imidazol-2-amine (CAS No. 1083224-07-0) is a substituted imidazole

derivative of increasing interest in medicinal chemistry and materials science. The imidazole

ring is a core structural motif in numerous biologically active compounds, and understanding

the precise characterization of its derivatives is paramount for drug development, quality

control, and mechanistic studies. This application note provides a comprehensive guide to the

spectroscopic characterization of this compound, offering detailed protocols and interpretation

of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely published, this

guide synthesizes data from closely related analogs and foundational spectroscopic principles

to provide a robust predictive framework for researchers.
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The structure of N,1-Dimethyl-1H-imidazol-2-amine features a five-membered imidazole ring

with two methyl groups and a primary amine. The key structural features to be confirmed by

spectroscopy are:

The imidazole ring backbone (C=C and C=N bonds).

The N-methyl group attached to the ring at position 1.

The second methyl group attached to the exocyclic amine at position 2.

The protons on the imidazole ring.

The amine (N-H) proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For N,1-Dimethyl-1H-imidazol-2-amine, both ¹H and ¹³C NMR are

essential.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different

proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS)

are summarized below.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

Imidazole H-4/H-

5
6.5 - 7.5 Doublet, Doublet 1H, 1H

The two protons

on the imidazole

ring will appear

as doublets due

to coupling with

each other. Their

exact position

can be

influenced by

solvent effects.

Ring N-CH₃ 3.5 - 3.8 Singlet 3H

The methyl

group attached

to the imidazole

nitrogen is

deshielded and

appears as a

sharp singlet.

Amine N-CH₃ 2.8 - 3.1 Singlet 3H

The methyl

group on the

exocyclic amine

is slightly less

deshielded than

the ring N-methyl

group.

Amine N-H 4.0 - 5.5 Broad Singlet 1H This signal is

often broad due

to quadrupole

broadening and

hydrogen

exchange. Its

position is highly

dependent on
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solvent and

concentration.

This peak will

disappear upon

D₂O exchange.

[1]

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Five

distinct carbon signals are expected.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C2 (Amine-bearing) 150 - 155

This quaternary carbon is

significantly deshielded due to

its attachment to three nitrogen

atoms.

C4 / C5 115 - 125

Chemical shifts for the two CH

carbons in the imidazole ring.

Tautomerization can

sometimes lead to broadened

signals for imidazole ring

carbons.[2]

Ring N-CH₃ 33 - 36

The carbon of the methyl

group attached directly to the

ring nitrogen.

Amine N-CH₃ 30 - 33
The carbon of the methyl

group on the exocyclic amine.

Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 10-20 mg of high-purity N,1-Dimethyl-1H-imidazol-2-amine
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a
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clean 5 mm NMR tube.[2] Add a small amount of Tetramethylsilane (TMS) as an internal

standard (δ = 0.0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a

standard pulse program with a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

D₂O Exchange: To confirm the N-H proton signal, add a drop of D₂O to the NMR tube, shake

gently, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or

significantly diminish.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Interpretation of the IR Spectrum
The IR spectrum provides key information about the N-H, C-H, C=N, and C-N bonds within the

molecule.
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Wavenumber (cm⁻¹) Vibration Type Intensity Notes

3300 - 3500 N-H Stretch Medium, Sharp

Characteristic of a

secondary amine

(R₂NH). This band is

expected to be

sharper than an O-H

stretch.[3]

2900 - 3100
C-H Stretch (sp³ and

sp²)
Medium

Aromatic C-H

stretches from the

imidazole ring and

aliphatic C-H

stretches from the

methyl groups.

1580 - 1650 C=N and C=C Stretch Strong

These absorptions

arise from the

stretching vibrations

within the imidazole

ring.

1250 - 1350 C-N Stretch Medium-Strong

Aromatic C-N

stretching vibrations.

[3]

650 - 900 N-H Wag Broad

A broad band

characteristic of

secondary amines

may be visible in liquid

film samples.[3]

Protocol for IR Data Acquisition
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place

a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by

applying pressure with the anvil.
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Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample with dry

potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

Background Scan: Run a background spectrum of the empty sample holder (or pure KBr

pellet).

Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the

sample scan against the background.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, which aids in confirming its identity.

Expected Mass Spectrum Data
For N,1-Dimethyl-1H-imidazol-2-amine (C₅H₉N₃), the expected monoisotopic mass is

approximately 111.08 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak at m/z = 111

corresponding to the molecular ion is expected. The intensity of this peak may vary. For

softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule

[M+H]⁺ at m/z = 112 would be prominent.

Nitrogen Rule: The molecular weight of 111 is an odd number, which is consistent with the

Nitrogen Rule stating that a molecule with an odd number of nitrogen atoms will have an odd

nominal molecular mass.[1]

Key Fragmentation: Fragmentation patterns of imidazoles can be complex. Common

fragmentation pathways for related compounds involve the loss of methyl groups or cleavage

of the imidazole ring. A potential fragmentation could involve the loss of a methyl radical

(•CH₃) leading to a fragment at m/z = 96.

Protocol for MS Data Acquisition
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Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS).

Ionization: Choose an appropriate ionization method. EI is a common hard ionization

technique that provides rich fragmentation data. ESI is a softer technique often used with

LC-MS that typically shows the protonated molecular ion.

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions to confirm the structure.

Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of N,1-Dimethyl-1H-imidazol-2-amine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

High-Purity Sample
of N,1-Dimethyl-1H-

imidazol-2-amine

NMR Spectroscopy
(¹H, ¹³C, D₂O Exchange)

Dissolve in
deuterated solvent

IR Spectroscopy
(ATR or KBr)

Prepare as solid
(ATR/KBr)

Mass Spectrometry
(EI or ESI)

Dissolve for
infusion/LC

Final Structure
Elucidation

Click to download full resolution via product page

Caption: A logical workflow for the characterization of N,1-Dimethyl-1H-imidazol-2-amine.
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Safety Precautions
While a specific Safety Data Sheet (SDS) for N,1-Dimethyl-1H-imidazol-2-amine is not readily

available, related imidazole and amine compounds can be irritants. Standard laboratory safety

practices should be followed:

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,

and a lab coat.

Handle the compound in a well-ventilated area or a chemical fume hood.

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

definitive characterization of N,1-Dimethyl-1H-imidazol-2-amine. By following the protocols

and interpretive guidelines outlined in this note, researchers can confidently verify the structure

and purity of this compound, facilitating its application in pharmaceutical and chemical

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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